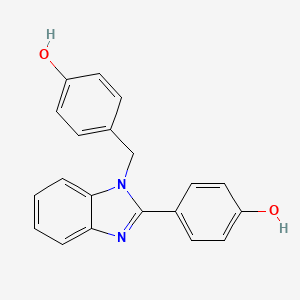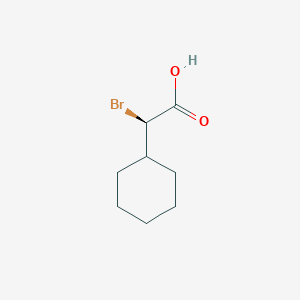
(2R)-2-bromo-2-cyclohexylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-bromo-2-cyclohexylacetic acid (2R-BCHA) is an organic compound with a variety of uses in the scientific research field. It is a chiral compound that is used as a starting material for the synthesis of various compounds, including chiral drugs and pharmaceuticals. It is also used in the synthesis of optically active compounds, such as chiral alcohols, amines, and carboxylic acids. In addition, 2R-BCHA is used in the synthesis of various other compounds, such as chiral polymers, and in the production of chiral catalysts.
Mécanisme D'action
The mechanism of action of (2R)-2-bromo-2-cyclohexylacetic acid is not well understood. However, it is believed that the chiral nature of the compound allows it to interact with various molecules in a specific way, resulting in the formation of various compounds.
Biochemical and Physiological Effects
(2R)-2-bromo-2-cyclohexylacetic acid has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed to have some effects on the body, including the regulation of certain enzymes and hormones. In addition, it has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-bromo-2-cyclohexylacetic acid has several advantages for use in lab experiments. It is a chiral compound, which allows it to interact with various molecules in a specific way. In addition, it is relatively easy to synthesize, and it is relatively inexpensive. However, it is not as widely used as other compounds, and it can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving (2R)-2-bromo-2-cyclohexylacetic acid. One potential direction is to further explore its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Another potential direction is to explore its use in the synthesis of various compounds, such as chiral drugs and pharmaceuticals. In addition, further research could be done to explore its use in the production of chiral polymers and catalysts. Finally, more research could be done to explore its potential use as an antioxidant.
Méthodes De Synthèse
(2R)-2-bromo-2-cyclohexylacetic acid is synthesized by a simple two-step process. The first step is the conversion of cyclohexanone to 2-bromocyclohexanone, which is done by reacting cyclohexanone with bromine in an aqueous solution. The second step is the conversion of 2-bromocyclohexanone to (2R)-2-bromo-2-cyclohexylacetic acid, which is done by reacting 2-bromocyclohexanone with acetic anhydride in an aqueous solution.
Applications De Recherche Scientifique
(2R)-2-bromo-2-cyclohexylacetic acid has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various compounds, including chiral drugs and pharmaceuticals. It is also used in the synthesis of optically active compounds, such as chiral alcohols, amines, and carboxylic acids. In addition, (2R)-2-bromo-2-cyclohexylacetic acid is used in the synthesis of various other compounds, such as chiral polymers, and in the production of chiral catalysts.
Propriétés
IUPAC Name |
(2R)-2-bromo-2-cyclohexylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXUBBDWRDPCS-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-bromo-2-cyclohexylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

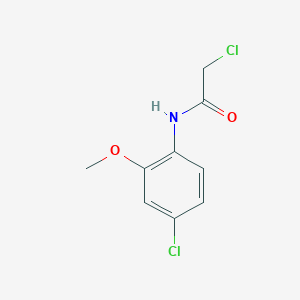
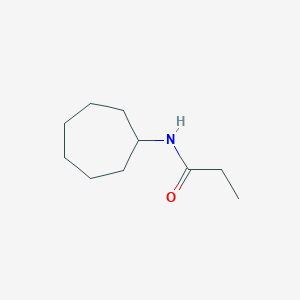
![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
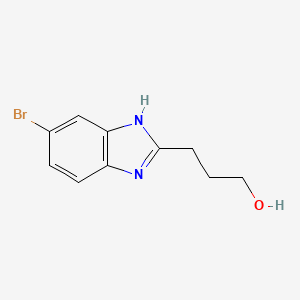
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)


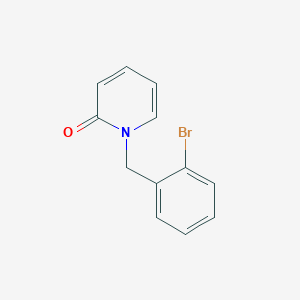
![N-[(4-fluorophenyl)methyl]-3-iodobenzamide](/img/structure/B6613203.png)
![(4-Chlorophenyl)[4-(2-chlorophenyl)-1-piperazinyl]methanone](/img/structure/B6613207.png)
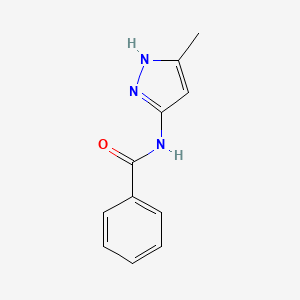
![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B6613215.png)
![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)
